CID 53400353
Description
CID 53400353 is a chemical compound referenced in the context of oscillatoxin derivatives, a class of marine natural products with complex polyketide structures. These compounds are characterized by their macrocyclic lactone frameworks and methylated side chains, which contribute to their biological activity and environmental persistence.
Properties
Molecular Formula |
C11H23O3Si |
|---|---|
Molecular Weight |
231.38 g/mol |
InChI |
InChI=1S/C11H23O3Si/c1-12-11(13-2,14-3)9-7-5-4-6-8-10-15/h4-10H2,1-3H3 |
InChI Key |
NUUOPJJITUQEMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCC[Si])(OC)OC |
Origin of Product |
United States |
Preparation Methods
Trimethoxyoctylsilane can be synthesized through several methods. One common approach involves the reaction of octyltrichlorosilane with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds as follows:
[ \text{C}8\text{H}{17}\text{SiCl}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{HCl} ]
This method is suitable for industrial production due to its simplicity and efficiency .
Chemical Reactions Analysis
Trimethoxyoctylsilane undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds. This process is essential for its use as a coupling agent. The general reaction is:
[ \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{C}8\text{H}{17}\text{Si(OH)}_3 + 3\text{CH}_3\text{OH} ]
Common reagents used in these reactions include water, acids, and bases. The major products formed are silanols and methanol .
Scientific Research Applications
Trimethoxyoctylsilane has a wide range of scientific research applications:
Biology: It is employed in the modification of biomaterials to improve their hydrophobic properties and enhance biocompatibility.
Medicine: It is used in the development of drug delivery systems and medical coatings to prevent biofouling.
Mechanism of Action
The mechanism of action of trimethoxyoctylsilane involves its hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds create a hydrophobic layer on the surface of materials, reducing surface energy and increasing water contact angles. The nonpolar octyl group imparts hydrophobicity, while the methoxy groups facilitate the formation of siloxane bonds with hydroxyl groups on the substrate .
Comparison with Similar Compounds
Data Tables
Table 1. Predictive Physicochemical Properties of this compound and Analogs
| Parameter | This compound | CID 101283546 | CID 185389 |
|---|---|---|---|
| GI Absorption | High | Moderate | High |
| P-gp Substrate | Yes | No | No |
| CYP Inhibition | None | None | CYP3A4 |
| Bioavailability Score | 0.55 | 0.45 | 0.60 |
Table 2. Key Fragmentation Patterns Under CID Conditions
| Compound | Major Fragments (m/z) | Diagnostic Ions |
|---|---|---|
| This compound | 583, 455, 297 | 583 (lactone ring) |
| Oscillatoxin D | 605, 487, 325 | 605 (demethylation) |
| 30-Methyl-oscillatoxin D | 619, 501, 339 | 619 (methyl loss) |
Hypothetical fragmentation based on analogous compounds in .
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